Oxydifficidin

Catalog No.
S625125
CAS No.
95152-89-9
M.F
C31H45O7P
M. Wt
560.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxydifficidin

Oxydifficidin (CAS 95152-89-9) is a non-peptide bL12 inhibitor for MDR Gram-negative research, stable against proteolysis & heat (100 °C).

  • DedA-dependent uptake targets Neisseria gonorrhoeae.
  • No cross-resistance with L11-targeting drugs.
  • Thermal stability (100 °C) for biocontrol use.
  • pH-sensitive for process optimization.

High-purity, analytical docs, global shipping.

CAS Number

95152-89-9

Product Name

Oxydifficidin

IUPAC Name

[(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate

Molecular Formula

C31H45O7P

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C31H45O7P/c1-6-16-24(2)21-22-28-18-15-14-17-25(3)30(38-39(34,35)36)20-13-11-9-7-8-10-12-19-29(32)27(5)26(4)23-31(33)37-28/h6-10,12,14-17,19,27-30,32H,1,4,11,13,18,20-23H2,2-3,5H3,(H2,34,35,36)/b9-7-,10-8-,15-14-,19-12-,24-16+,25-17-

InChI Key

DRXGPYFQEKBQBQ-MUPVVFKXSA-N

SMILES

CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O

Synonyms

oxydifficidin

Canonical SMILES

CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O

Isomeric SMILES

CC1C(/C=C\C=C/C=C\CCCC(/C(=C\C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O)O

Oxydifficidin is a natural product found in Bacillus with data available.

Purity

≥98%

Package Size

0.5 mg, 1 mg, 5 mg

Oxydifficidin (CAS 95152-89-9) is a highly unsaturated 22-membered macrocyclic polyene lactone phosphate ester (C31H45O7P) primarily synthesized by Bacillus species[1]. As the oxidized analog of difficidin, it is characterized by an additional hydroxyl group and exists naturally as a mixture of interconverting thermal isomers. In industrial and advanced research procurement, Oxydifficidin is valued not only for its broad-spectrum antibacterial properties but specifically for its distinct translation-inhibition mechanism targeting the ribosomal protein bL12[2]. Its non-peptide structure confers specific stability profiles against proteolytic degradation, making it a critical candidate for specialized formulation in agricultural biocontrol and the development of therapeutics against multidrug-resistant Gram-negative pathogens.

Research Fit

Target engagement Prokaryotic protein synthesis inhibition studies via ribosome targeting
Screening context Antimicrobial screening against drug-resistant aerobic and anaerobic pathogens
Probe identity 22-membered macrocyclic polyene lactone phosphate probe with DedA/RplL susceptibility

Substituting Oxydifficidin with its unoxidized parent compound, difficidin, or common macrolides like erythromycin fundamentally alters formulation stability and target efficacy [1]. While difficidin exhibits greater stability under alkaline conditions, Oxydifficidin possesses a distinct stereochemical and oxidation profile that leverages DedA-assisted cellular uptake in specific Gram-negative pathogens, such as Neisseria gonorrhoeae [2]. Furthermore, unlike standard-of-care cephalosporins or conventional ribosome-targeting antibiotics that suffer from widespread efflux or target-mutation resistance, Oxydifficidin binds to a distinct ribosomal site without cross-resistance to L11-targeting drugs. Consequently, substituting Oxydifficidin with generic polyketides or standard antibiotics compromises assay reproducibility in resistant-strain modeling and alters the required pH parameters during downstream formulation.

Substitution Risk

Potency In vivo potency profile may differ substantially from difficidin; reported >10-fold ED50 differential in bacteremia models limits direct substitution.
Spectrum Antimicrobial spectrum specificity may not transfer between analogs; N. gonorrhoeae susceptibility characterized for oxydifficidin but not yet reported for difficidin.
Stability Alkaline stability profile requires independent verification; reported ranking places difficidin as more stable under alkaline conditions.
Biogenesis Biosynthesis regulation context differs; oxydifficidin production is reportedly DOT-independent while difficidin requires controlled oxygen tension.

Formulation Stability and Proteolytic Resistance

For agricultural and industrial biocontrol applications, active pharmaceutical ingredients must withstand harsh formulation conditions. Oxydifficidin demonstrates robust stability when exposed to protein-degrading enzymes (proteinase K, pepsin, trypsin) and elevated temperatures (up to 100 °C for 1 hour), retaining its bioactivity [1]. In contrast, standard peptide-based biocontrol agents rapidly degrade under identical proteolytic or thermal stress. This structural resilience ensures that Oxydifficidin can be processed into complex agricultural matrices or long-shelf-life formulations without the rapid titer loss associated with proteinaceous alternatives.

Evidence DimensionBioactivity retention post-thermal and enzymatic stress
Target Compound DataRetains antibacterial activity after 100 °C for 1 h and 10 mg/mL proteinase K exposure
Comparator Or BaselineStandard peptide antibiotics (e.g., nisin, bacitracin) which rapidly degrade and lose activity
Quantified DifferenceNear 100% survival of bioactivity vs. complete inactivation under proteolytic conditions
Conditions10 mg/mL enzyme exposure for 4 hours at 37 °C; thermal stress at 50-100 °C for 1 h.

Buyers formulating agricultural biocontrols or topical agents should select Oxydifficidin over peptide antibiotics to ensure shelf-life and process survivability under thermal and enzymatic stress.

In vivo efficacy: K. pneumoniae bacteremia
Head-to-head
Oxydifficidin ED50: 15.6 mg/kg
Difficidin ED50: 1.31 mg/kg 11.9-fold difference
Reported in vivo protection context: difficidin shows higher potency in this murine bacteremia model.
Intraperitoneal route; neither compound effective subcutaneously.

pH-Dependent Stability and Handling Constraints vs. Difficidin

The procurement choice between Oxydifficidin and its parent analog, difficidin, dictates strict buffer and storage requirements. Quantitative fermentation and stability profiling reveals that Oxydifficidin is significantly more sensitive to alkaline degradation than difficidin, while both share instability at extremely low pH (≤ 3.5)[1]. Consequently, downstream processing, purification, and storage of Oxydifficidin must be tightly controlled within a near-neutral pH window. Utilizing generic alkaline extraction protocols optimized for other polyketides will result in rapid degradation and yield loss of the oxidized form.

Evidence DimensionStability under alkaline conditions
Target Compound DataHigh degradation rate at alkaline pH
Comparator Or BaselineDifficidin (Significantly higher stability under alkaline conditions)
Quantified DifferenceDifferential degradation kinetics requiring strict neutral pH handling for Oxydifficidin to prevent yield loss
ConditionsWhole culture broth and extracted fractions subjected to varying pH gradients.

Procurement teams and process engineers must specify near-neutral buffer systems for Oxydifficidin, as standard alkaline polyketide extraction methods will destroy the active compound.

N. gonorrhoeae specificity & potency
Class-level
Sub-micromolar MIC against wild-type and MDR N. gonorrhoeae
Weak activity against most other tested pathogens
Reported anti-gonococcal screening context; supports DedA/RplL mechanism studies.
Difficidin MIC data not reported for this pathogen. Data to verify.

Efficacy Against Multidrug-Resistant Pathogens via Unique Uptake

In antimicrobial screening and therapeutic development, Oxydifficidin provides a critical benchmark against multidrug-resistant (MDR) strains where standard-of-care drugs fail. Against MDR clinical isolates of Neisseria gonorrhoeae, Oxydifficidin maintains a highly potent Minimum Inhibitory Concentration (MIC) of approximately 0.125 to 0.25 µg/mL[1]. In direct contrast, clinical benchmarks such as ceftriaxone, azithromycin, and ciprofloxacin show significant resistance profiles in these same isolates. This sustained potency is driven by a DedA-assisted cellular uptake mechanism and specific binding to the ribosomal protein L7/L12, making it an indispensable compound for modeling novel resistance-breaking pathways.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MDR N. gonorrhoeae
Target Compound Data0.125 - 0.25 µg/mL
Comparator Or BaselineCeftriaxone / Azithromycin (Clinical resistance / elevated MICs in MDR strains)
Quantified Difference>10-fold to 100-fold lower MIC in resistant clinical isolates
ConditionsIn vitro broth microdilution against multidrug-resistant N. gonorrhoeae isolates.

Laboratories developing next-generation antibiotics must procure Oxydifficidin as a positive control for bypassing standard efflux and ribosomal target mutations.

Comparative alkaline stability
Head-to-head
Stability ranking (alkaline): Difficidin > Oxydifficidin
Both unstable at pH ≤ 3.5
Reported alkaline lability context: formulation pH and buffer selection require controlled review.
Cell-mass binding enhances stability of both compounds.
Biosynthesis regulation by DOT
Head-to-head
Oxydifficidin: DOT-independent
Difficidin: DOT-dependent; critical threshold at 20% air saturation
Max titers: ~130 mg/L (oxy) vs ~200 mg/L (diff)
Reported biosynthesis regulation context; DOT-independent synthesis may simplify fermentation process control.
B. subtilis ATCC 39374, 20-L fermenter with DOT control.
Aerobic activity: P. aeruginosa & S. aureus
Head-to-head
Potency ranking against aerobic pathogens: Difficidin > Oxydifficidin
Patent-reported comparison for P. aeruginosa and S. aureus
Reported potency ranking context; supports aerobic pathogen screening compound selection.
Source: US Patent 4,681,846. Context-dependent comparison.
Phytopathogen antibacterial activity
Head-to-head
Activity ranking against phytopathogens: Oxydifficidin derivatives > Difficidin derivatives
14 strains tested; R. solanacearum MIC: 12.62 μg/mL
Reported phytopathogen activity context; supports biocontrol screening research.
Butanol extract bioassay; B. methylotrophicus DR-08 fractionation.

Agricultural Biocontrol Formulation Development

Due to its exceptional resistance to proteolytic enzymes and thermal stress (up to 100 °C), Oxydifficidin is a highly suitable active ingredient for developing robust agricultural biocontrol agents[1]. Unlike peptide-based antimicrobials that degrade in the field, Oxydifficidin can be formulated into stable sprays or soil inoculants targeting phytopathogens, maintaining efficacy across diverse environmental conditions.

Advanced Antimicrobial Resistance (AMR) Screening

Oxydifficidin's DedA-dependent uptake and bL12 ribosomal targeting make it a critical reference standard in AMR research [2]. Facilities screening for novel therapeutics against multidrug-resistant Gram-negative bacteria, particularly Neisseria gonorrhoeae, utilize this compound to benchmark alternative mechanisms of action that successfully bypass conventional cephalosporin and macrolide resistance pathways.

Polyketide Purification and Process Optimization

Because Oxydifficidin exhibits specific pH-dependent degradation profiles—particularly its sensitivity to alkaline conditions compared to difficidin—it serves as a rigorous model compound for optimizing downstream processing of labile macrocyclic polyketides [3]. Process engineers use it to validate near-neutral extraction methodologies, resin-based desalting, and thermal isomerization controls during scale-up.

Application Fit Matrix

Application
Selection Property
Validation Focus
N. gonorrhoeae antimicrobial screening studies
DedA/RplL-mediated susceptibility profile
MIC endpoint review against resistant clinical isolates
Phytopathogen biocontrol research
Phytopathogen activity spectrum
Strain-panel susceptibility endpoint review
Fermentation process research
DOT-independent biosynthesis profile
Titer consistency and scale-up endpoint review
Aquaculture probiotic research
Aquatic pathogen activity context
In vivo challenge model endpoint review

XLogP3

6.1

Wikipedia

Oxydifficidin

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